molecular formula C15H14O2 B11716547 4-[2-(4-Methoxyphenyl)ethenyl]phenol

4-[2-(4-Methoxyphenyl)ethenyl]phenol

Cat. No.: B11716547
M. Wt: 226.27 g/mol
InChI Key: KKYPOVJDPNCJMJ-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, (E)-4-(4-methoxystyryl)phenol . This compound is characterized by the presence of a methoxy group and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a condensation mechanism, forming the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis method, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethenyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)phenol
  • 4-(4-Hydroxyphenyl)ethenylphenol
  • 4-(4-Methoxyphenyl)ethanol

Uniqueness

4-[2-(4-Methoxyphenyl)ethenyl]phenol is unique due to its combination of a methoxy group and a phenol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,16H,1H3

InChI Key

KKYPOVJDPNCJMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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